3-iodo-N'-(phenoxyacetyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N’-(phenoxyacetyl)benzohydrazide is an organic compound with the molecular formula C15H13IN2O3 and a molecular weight of 396.18 g/mol It is characterized by the presence of an iodine atom, a phenoxyacetyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N’-(phenoxyacetyl)benzohydrazide typically involves the following steps:
Acylation: The phenoxyacetyl group is introduced via an acylation reaction, where phenoxyacetic acid is reacted with a suitable acylating agent like acetic anhydride or acetyl chloride.
Hydrazide Formation: The final step involves the formation of the benzohydrazide moiety by reacting the acylated intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of 3-iodo-N’-(phenoxyacetyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N’-(phenoxyacetyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-iodo-N’-(phenoxyacetyl)benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-iodo-N’-(phenoxyacetyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-N’-(2-phenoxyacetyl)benzohydrazide
- 3-iodo-N’-(phenoxyacetyl)benzohydrazide
Uniqueness
3-iodo-N’-(phenoxyacetyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13IN2O3 |
---|---|
Molecular Weight |
396.18 g/mol |
IUPAC Name |
3-iodo-N'-(2-phenoxyacetyl)benzohydrazide |
InChI |
InChI=1S/C15H13IN2O3/c16-12-6-4-5-11(9-12)15(20)18-17-14(19)10-21-13-7-2-1-3-8-13/h1-9H,10H2,(H,17,19)(H,18,20) |
InChI Key |
VEQXWHDDYZUFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.